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Welcome to the m-TAMS (Transcriptome Analysis and Mining System) technical support
center. This guide provides troubleshooting assistance for common data import errors
encountered by researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQS)

Q1: What are the most common reasons for data import failures in m-TAMS?
Al: Data import errors in m-TAMS typically stem from a few common issues:

 Incorrect File Formats: Your uploaded files may not adhere to the required format
specifications (e.g., FASTQ, GTF/GFF, count matrix).

e Mismatched Metadata and Count Data: The sample identifiers in your metadata file do not
match or are not in the same order as the column headers in your count matrix.

o Corrupted or Incomplete Files: Files may be corrupted during transfer or may be incomplete.

« Inconsistent Naming Conventions: File names or the identifiers within files may not follow a
consistent and recognizable pattern.[1]

o Data Quality Issues: Poor quality raw sequencing data can lead to errors during the initial
processing and import stages.

Q2: How can | check the integrity of my raw sequencing data files before import?
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A2: It is highly recommended to perform a quality control (QC) check on your raw FASTQ files
before importing them into m-TAMS. Tools like FastQC can generate reports that highlight
potential issues such as low-quality scores, adapter contamination, or PCR duplicates.[2]
Addressing these issues prior to import can prevent downstream analysis errors.

Q3: What is the difference between GTF and GFF files, and which one should | use for my
annotation data?

A3: Both GTF (Gene Transfer Format) and GFF (General Feature Format) are used for storing
genomic feature information.[3][4] GTF is a stricter version of GFF and is commonly used for
gene annotation. m-TAMS accepts both formats, but it is crucial to ensure your chosen file is
well-formatted and its content is compatible with the reference genome used for alignment.

Troubleshooting Guides
Issue 1: Count Matrix and Metadata Mismatch

Question: | am receiving an error message stating "ncol(countData) == nrow(colData) is not
TRUE" or that sample names do not match. What does this mean and how can | fix it?

Answer: This is a common error when importing data for differential gene expression analysis
and indicates a mismatch between your count matrix and your metadata file.[5][6]

Solution:

o Verify Sample Counts: Ensure that the number of samples (columns) in your count matrix is
identical to the number of samples (rows) in your metadata file.[5]

o Check Sample Order: The order of the sample identifiers in the columns of your count matrix
must exactly match the order of the sample identifiers in the rows of your metadata file.[7]

» Consistent Naming: Double-check that the sample names are identical in both files. Be
mindful of subtle differences like capitalization, spaces, or special characters.

Experimental Protocol: Preparing Count Matrix and Metadata for Import

o Count Matrix Preparation:

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://blog.omni-inc.com/blog/garbage-in-garbage-out-dealing-with-data-errors-bioinformatics
https://shiokoji11235.com/en/rna-seq-analysis-file-formats-en
https://ucdavis-bioinformatics-training.github.io/2019_March_UCSF_mRNAseq_Workshop/data_reduction/filetypes.html
https://m.youtube.com/watch?v=nks7ibkBud8
https://help.galaxyproject.org/t/deseq2-analysis-with-tximport-output-matrix-dimension-error/13059
https://m.youtube.com/watch?v=nks7ibkBud8
https://inmoose.readthedocs.io/en/v0.7.0/deseq.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1197732?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Troubleshooting & Optimization

Check Availability & Pricing

o The first column should contain unique gene identifiers (e.g., Ensembl IDs).
o Subsequent columns should represent the raw read counts for each sample.

o Column headers must be unique and correspond to the sample names in the metadata
file.

o The data should be in a plain text format like comma-separated values (.csv) or tab-
separated values (.tsv).

» Metadata File Preparation:

o The first column must contain the sample identifiers that match the column headers of the
count matrix.

o Subsequent columns should contain experimental variables (e.g., treatment, control,
batch).

o The file should be saved in a .csv or .tsv format.

Issue 2: Incorrect File Format for Raw Sequencing Data

Question: My FASTQ file import failed. What are the common formatting issues with FASTQ
files?

Answer: FASTQ file import errors can occur due to format violations or data integrity issues.
Solution:

» File Structure: A valid FASTQ file for a single read consists of four lines:

[e]

Line 1: Begins with '@’ followed by a sequence identifier.

o

Line 2: The raw sequence data.

[¢]

Line 3: Begins with '+' and is optionally followed by the same sequence identifier.

[e]

Line 4: The quality scores for the sequence in Line 2, and must have the same number of
characters.
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o Paired-End Data: For paired-end sequencing, you must upload two separate files (R1 and

R2), and the number of reads in both files must be identical.[8]

o File Compression: m-TAMS accepts gzipped FASTQ files (e.qg., .fastg.gz or .fq.gz). Ensure

the files are not corrupted during compression.

Data Presentation

Table 1. Common Data Import Error Messages and Solutions

Error Message/Symptom

Probable Cause

Recommended Solution

ncol(countData) ==

nrow(colData) is not TRUE

The number of columns in the
count matrix does not match
the number of rows in the

metadata file.[5]

Ensure both files have the

same number of samples.

Sample names do not match

Sample identifiers in the count
matrix and metadata file are
not identical or in the same
order.[5]

Correct the sample names
and/or reorder them to match

exactly in both files.

Invalid file format

The uploaded file does not
conform to the expected format
(e.g., FASTQ, GTF, CSV).

Verify the file extension and
internal structure against the

format specifications.[1]

Error parsing GTF/GFF file

The annotation file has
formatting errors, such as
incorrect delimiters or missing

required fields.[4]

Validate the file structure.
Ensure it is tab-delimited and
contains the 9 required

columns.

Import process stalls or times

out

The uploaded file is very large

or corrupted.

Check the file size and
integrity. For large files, ensure

a stable internet connection.

Visualizations
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Caption: A typical RNA-seq experimental workflow leading to data import into m-TAMS.
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Caption: A logical workflow for troubleshooting common data import errors in m-TAMS.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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